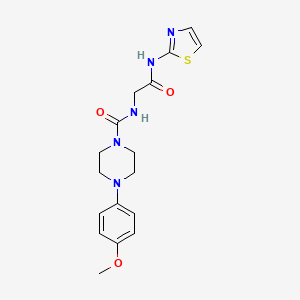![molecular formula C15H8Cl2N4O B14934174 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14934174.png)
7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. A common method might include the reaction of 2,4-dichlorophenylhydrazine with 2-furylcarboxaldehyde, followed by cyclization with a suitable reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, may occur at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine may be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound could be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Phenyl-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine
- 7-(2,4-Dichlorophenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-A]pyrimidine
Uniqueness
The presence of the 2,4-dichlorophenyl group and the 2-furyl moiety in 7-(2,4-Dichlorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-A]pyrimidine may confer unique chemical and biological properties compared to its analogs. These structural features could influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C15H8Cl2N4O |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
7-(2,4-dichlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H8Cl2N4O/c16-9-3-4-10(11(17)8-9)12-5-6-18-15-19-14(20-21(12)15)13-2-1-7-22-13/h1-8H |
Clave InChI |
VCFBQIZKIMCCLF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1H-indol-4-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14934097.png)
![1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B14934115.png)
![Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B14934117.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14934122.png)
![N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14934124.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B14934135.png)
![4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B14934143.png)
![N-(3,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934148.png)

![N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14934152.png)
![{5-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}(thiophen-3-yl)methanone](/img/structure/B14934156.png)
![1-(diphenylmethyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]azetidine-3-carboxamide](/img/structure/B14934164.png)
![N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B14934166.png)
